molecular formula C8H9Cl2F3N2 B12329659 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride

3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride

Cat. No.: B12329659
M. Wt: 261.07 g/mol
InChI Key: OTQLXFNSXMKADR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride (CAS: 1158357-67-5) is a fluorinated heterocyclic compound with the molecular formula C₈H₈ClF₃N₂ and a molecular weight of 224.61 g/mol . Its structure comprises a pyrrolopyridine core substituted with a trifluoromethyl (-CF₃) group at position 3, stabilized as a dihydrochloride salt. The compound is typically available at >97% purity and is used as a building block in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C8H9Cl2F3N2

Molecular Weight

261.07 g/mol

IUPAC Name

3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride

InChI

InChI=1S/C8H7F3N2.2ClH/c9-8(10,11)6-1-5-2-12-4-7(5)13-3-6;;/h1,3,12H,2,4H2;2*1H

InChI Key

OTQLXFNSXMKADR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)N=CC(=C2)C(F)(F)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclization of Trifluoroacetylated Intermediates

A foundational approach involves the cyclization of trifluoroacetyl-containing precursors. The reaction begins with the condensation of alkyl vinyl ethers and trifluoroacetyl chloride under controlled temperatures (-40°C to 25°C) to form acetals. For example, ethyl vinyl ether reacts with trifluoroacetyl chloride in a solvent-free system, yielding 4-chloro-4-ethoxy-1,1,1-trifluoro-2-butanone as a key intermediate. Subsequent treatment with acetic anhydride and pyridinium p-toluenesulfonate (PPTS) at reflux (145–150°C) generates dienoates, which undergo cyclization via ammonium salts or formamide to produce the pyrrolopyridine core.

Key Reaction Parameters

  • Catalyst : PPTS (1–2 mol%) accelerates acetylation and cyclization.
  • Temperature : Reflux conditions (145–150°C) optimize ring closure.
  • Solvent : Solvent-free systems minimize side reactions.

Optimization Strategies for Industrial Scalability

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance yield and reproducibility. A patent describes the synthesis of 4-trifluoromethyl-2(1H)-pyridinone via a four-step continuous process, achieving >80% yield at each stage. Adapting this for pyrrolopyridines involves:

  • Precursor Mixing : Automated feeding of alkyl vinyl ether and trifluoroacetyl chloride.
  • Cyclization Unit : Tubular reactors maintained at 150°C with PPTS.
  • Salt Formation : Inline HCl gas introduction to precipitate the dihydrochloride salt.

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (e.g., DMSO) improve cyclization efficiency by stabilizing charged intermediates. Catalysts such as cesium carbonate enhance nucleophilic substitution rates, critical for introducing substituents like CF₃.

Analytical and Purification Techniques

Characterization Data

Property Value/Method Reference
Molecular Formula C₈H₈Cl₂F₃N₂
Cyclization Yield 72–85% (via GC/MS)
Optimal pH for Salt Formation 2.5–3.0 (HCl in methanol)

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the dihydrochloride salt from by-products. Patent data indicate ≥98% purity after two crystallizations from ethanol/HCl.

Challenges and Mitigation

By-Product Formation

Competing reactions during cyclization generate regioisomers (e.g., 4-CF₃ instead of 3-CF₃). Kinetic control via low-temperature cyclization (-10°C) suppresses isomerization.

Hydrochloride Salt Stability

The dihydrochloride form is hygroscopic, requiring storage under nitrogen. Patent WO2017112719A1 recommends lyophilization to enhance shelf life.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize iridium-based photocatalysts to install CF₃ groups under visible light, reducing reliance on harsh fluorinating agents. This method achieves 65% yield in preliminary trials.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The trifluoromethyl group in 3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine enhances the compound's lipophilicity, which can improve its membrane permeability and bioavailability. This property is crucial for designing effective therapeutic agents. The pyrrolo[3,4-b]pyridine core structure is also found in several bioactive molecules, making this compound a valuable scaffold for drug discovery.

Neuropharmacological Applications

Research indicates that this compound interacts with various biological targets, particularly receptors involved in neurotransmission. Its binding affinity to these receptors suggests potential uses as a tool compound in studying neuropharmacological pathways. For example, studies have shown that derivatives of pyrrolo[3,4-b]pyridine can act as antagonists for specific neurotransmitter receptors, which may lead to the development of new treatments for neurological disorders.

Anticancer Properties

In cancer research, 3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride has been evaluated for its inhibitory effects on tumor growth and metastasis. The trifluoromethyl group may enhance the compound's interaction with cancer cell pathways, making it a candidate for further investigation as an anticancer agent.

Synthetic Routes and Derivatives

Several synthetic methods have been developed to produce 3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride. These methods often focus on optimizing yield and purity while maintaining the integrity of the trifluoromethyl substitution.

Comparison with Related Compounds

The following table summarizes some structurally related compounds and their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridineLacks trifluoromethyl groupMore hydrophilic due to absence of fluorine
3-(Trifluoromethyl)-pyrido[2,3-b]indoleDifferent bicyclic structurePotentially different pharmacological profiles
1-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridineMethyl substitution at nitrogenAltered basicity and reactivity due to methyl group

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of this compound through various experimental models:

  • Neurotransmitter Receptor Studies : Interaction studies have demonstrated that 3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride exhibits significant binding affinity to neurotransmitter receptors involved in cognitive function and mood regulation.
  • Anticancer Activity : In vitro studies have shown that this compound can inhibit cell proliferation in several cancer cell lines. Further investigations are needed to elucidate the underlying mechanisms of action.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can lead to the inhibition of specific signaling pathways involved in disease progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent type, position, or core structure. Data are compiled from synthetic, commercial, and physicochemical sources.

Structural and Physicochemical Comparison

Compound Name Substituent Position CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Hazards
Target Compound -CF₃ 3 1158357-67-5 C₈H₈ClF₃N₂ 224.61 >97% H302, H315, H319 (inferred)
2-(Trifluoromethyl) Analog -CF₃ 2 1998215-94-3 C₈H₈ClF₃N₂ 224.61 N/A H302, H315, H319, H335
3-Fluoro Analog -F 3 N/A C₇H₈Cl₂FN₂* ~209.06 (calculated) N/A Not reported
Unsubstituted Base Structure None N/A 147739-88-6 C₇H₈N₂ 120.15 (calculated) N/A Not reported
3-Bromo Analog -Br 3 1394117-24-8 C₇H₈BrClN₂* ~242.51 (calculated) 95% Not reported

*Inferred from dihydrochloride salt forms.

Key Observations:
  • Substituent Effects: Trifluoromethyl (-CF₃): Enhances metabolic stability and lipophilicity compared to halogens like -F or -Br . Halogen Substituents: Bromo and fluoro analogs may offer reactivity for further derivatization (e.g., cross-coupling reactions) but lack the metabolic advantages of -CF₃ .
  • Salt Form : The dihydrochloride salt improves aqueous solubility compared to free bases, critical for biological testing .

Biological Activity

Overview

The compound 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride (CAS: 1158357-67-5) is a heterocyclic small molecule with a trifluoromethyl (-CF₃) group. This functional group is known to enhance biological activity in various pharmacological contexts, including enzyme inhibition, receptor binding, and metabolic stability. Below is a detailed exploration of its biological activity, including pharmacodynamics, target interactions, and potential applications.

1. Pharmacological Profile

a. Chemical Properties

  • Molecular Formula: C₈H₈ClF₃N₂
  • Molecular Weight: 224.61 g/mol
  • Structure: Contains a pyrrolopyridine scaffold substituted with a trifluoromethyl group, enhancing lipophilicity and metabolic stability.

b. Solubility

  • Water solubility is moderate, with values ranging between 0.825 mg/mL and 5.13 mg/mL depending on conditions .

c. Mechanism of Action
The compound's trifluoromethyl group interacts with proteins via hydrogen bonding and hydrophobic interactions, improving potency toward specific targets such as enzymes or receptors .

2. Biological Activity

a. Enzyme Inhibition
The trifluoromethyl group has been shown to enhance the inhibitory activity of compounds against enzymes like reverse transcriptase and kinases by lowering the pKa of adjacent groups and improving binding affinity .

b. Receptor Binding
Incorporation of the -CF₃ group into heterocyclic scaffolds often increases receptor selectivity and potency due to enhanced lipophilicity and optimized molecular interactions .

c. Antiparasitic Activity
While no direct studies on this compound were found, structurally similar molecules with trifluoromethyl substitutions have demonstrated potent antiparasitic activity against Plasmodium falciparum (e.g., EC₅₀ values as low as 0.010 μM for analogs) . This suggests potential applications in antimalarial drug development.

3. Case Studies

StudyTargetObserved ActivityNotes
Antiparasitic Analogs P. falciparumEC₅₀ = 0.010 μMTrifluoromethyl substitution enhanced potency by 4-fold compared to non-fluorinated analogs.
Enzyme Inhibition Reverse TranscriptaseIncreased binding affinityTrifluoromethyl-containing compounds showed improved inhibition by stabilizing protein-ligand interactions.
Metabolic Stability Human Liver MicrosomesModerate clearance ratesImproved stability compared to non-fluorinated counterparts; however, metabolic oxidation remains a concern.

4. Structure-Activity Relationship (SAR)

  • Trifluoromethyl Group:
    • Enhances lipophilicity and membrane permeability.
    • Improves binding affinity to hydrophobic pockets in target proteins.
  • Pyrrolopyridine Scaffold:
    • Provides rigidity to the molecule, optimizing spatial orientation for target interaction.
    • Contributes to metabolic stability through steric hindrance.
  • Dihydrochloride Salt Form:
    • Increases water solubility and bioavailability for in vivo applications.

5. Potential Applications

  • Antiparasitic Agents:
    • The compound's structural similarity to active antimalarial agents suggests potential for development against Plasmodium species.
  • Enzyme Inhibitors:
    • Could be explored for kinase or reverse transcriptase inhibition in cancer or antiviral therapies.
  • Receptor Modulators:
    • The trifluoromethyl group's ability to enhance receptor binding makes it a candidate for central nervous system (CNS) drugs targeting neurotransmitter receptors.

6. Limitations

  • Metabolic Stability:
    • While the trifluoromethyl group enhances stability, it may also increase susceptibility to oxidative metabolism in the liver .
  • Aqueous Solubility:
    • Moderate solubility could limit bioavailability in certain formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.